molecular formula C10H8ClNO3 B1404363 5-(Pyridin-4-yl)furan-2-carboxylic acid hydrochloride CAS No. 222986-72-3

5-(Pyridin-4-yl)furan-2-carboxylic acid hydrochloride

Cat. No. B1404363
M. Wt: 225.63 g/mol
InChI Key: MOZMKYQFSDUTAZ-UHFFFAOYSA-N
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Description

5-(Pyridin-4-yl)furan-2-carboxylic acid hydrochloride is a chemical compound with the molecular weight of 225.63 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7NO3.ClH/c12-10(13)9-5-4-8(14-9)7-3-1-2-6-11-7;/h1-6H,(H,12,13);1H . This code represents the molecular structure of the compound, including the positions of the atoms and the types of bonds between them.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as solubility, melting point, boiling point, etc., were not found in the sources I accessed.

Scientific Research Applications

Analytical and Spectral Study Applications

5-(Pyridin-4-yl)furan-2-carboxylic acid hydrochloride's derivatives have been explored for their chelating properties with transition metals. Patel (2020) investigated the antimicrobial activity of these compounds against human pathogenic bacteria, finding variable inhibition effects based on the compound used (Patel, 2020).

Synthesis of New Compounds

In the realm of synthetic chemistry, derivatives of this compound have been used to create new chemical structures. Kandinska, Kozekov, and Palamareva (2006) studied its reaction with homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine, leading to the synthesis of new tetrahydroisoquinolinones (Kandinska et al., 2006).

Biomedical Applications

In the biomedical field, derivatives of 5-(Pyridin-4-yl)furan-2-carboxylic acid hydrochloride have shown potential. For example, Jeon et al. (2017) synthesized a novel derivative that acted as a DNA intercalative human topoisomerase IIα catalytic inhibitor with anticancer activity (Jeon et al., 2017).

Enzyme-Catalyzed Oxidation

In enzymology, derivatives have been used in the synthesis of furan-2,5-dicarboxylic acid (FDCA) from 5-hydroxymethylfurfural, a process important in biobased chemical production. Dijkman, Groothuis, and Fraaije (2014) identified enzymes capable of this conversion, demonstrating efficient and environmentally friendly oxidation processes (Dijkman et al., 2014).

Antimicrobial Activity

Furthermore, compounds derived from 5-(Pyridin-4-yl)furan-2-carboxylic acid hydrochloride have been researched for their antimicrobial properties. Hrasna, Ürgeová, and Krutošíková (2012) explored the antimicrobial activity of furo[3,2-C]Pyridine derivatives against bacteria and fungi, indicating their potential in antimicrobial treatments (Hrasna et al., 2012).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name

5-pyridin-4-ylfuran-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3.ClH/c12-10(13)9-2-1-8(14-9)7-3-5-11-6-4-7;/h1-6H,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZMKYQFSDUTAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC=C(O2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Pyridin-4-yl)furan-2-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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